molecular formula C13H10F3NO2S B11809783 Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11809783
M. Wt: 301.29 g/mol
InChI Key: UYZRCGHTXHNOGK-UHFFFAOYSA-N
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Description

Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a thioxo group at the 4th position, a trifluoromethyl group at the 8th position, and an ethyl ester group at the 3rd position of the quinoline ring. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinoline derivative with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

    Medicine: It has been investigated for its anticonvulsant, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be attributed to its ability to modulate ion channels or neurotransmitter receptors in the central nervous system. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more efficiently and interact with intracellular targets.

Comparison with Similar Compounds

Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate: Similar structure but with an oxo group instead of a thioxo group.

    Ethyl 4-thioxo-8-methyl-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl 4-thioxo-8-chloro-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a chloro group instead of a trifluoromethyl group.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

ethyl 4-sulfanylidene-8-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)8-6-17-10-7(11(8)20)4-3-5-9(10)13(14,15)16/h3-6H,2H2,1H3,(H,17,20)

InChI Key

UYZRCGHTXHNOGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=S)C=CC=C2C(F)(F)F

Origin of Product

United States

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